Nostoclide II
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19ClO3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(3-chloro-4-hydroxyphenyl)methylidene]-4-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C21H19ClO3/c1-13(2)20-16(10-14-6-4-3-5-7-14)21(24)25-19(20)12-15-8-9-18(23)17(22)11-15/h3-9,11-13,23H,10H2,1-2H3/b19-12- |
InChI Key |
FJCMKDBQNWQPBT-UNOMPAQXSA-N |
SMILES |
CC(C)C1=C(C(=O)OC1=CC2=CC(=C(C=C2)O)Cl)CC3=CC=CC=C3 |
Isomeric SMILES |
CC(C)C\1=C(C(=O)O/C1=C\C2=CC(=C(C=C2)O)Cl)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=C(C(=O)OC1=CC2=CC(=C(C=C2)O)Cl)CC3=CC=CC=C3 |
Synonyms |
nostoclide II |
Origin of Product |
United States |
Synthetic Methodologies for Nostoclide Ii and Its Analogues
Total Synthesis Approaches and Strategies for the Natural Product
The total synthesis of Nostoclide II, a chlorinated metabolite first isolated from the cyanobacterium Nostoc sp., has been a subject of interest for synthetic chemists. nih.gov One notable and efficient strategy involves a two-step sequence that combines a copper-catalyzed tandem reaction with a Suzuki cross-coupling. researchgate.net This domino route has proven to be a flexible and convenient method for accessing the core structure of Nostoclides I and II. researchgate.net
Another key approach is rooted in furanolate chemistry. ufmg.br This strategy utilizes a suitable furan-2(5H)-one derivative as a foundational scaffold for constructing the polysubstituted butenolide core characteristic of the nostoclides. ufmg.br A formal total synthesis of Nostoclide I, a closely related analogue, has also been achieved, further highlighting the synthetic accessibility of this class of compounds. nih.gov For instance, the conversion of lactone 29 to Nostoclide I (4 ) is a known transformation in the field. researchgate.net
Design and Synthesis of Structural Analogues and Derivatives
The structural framework of this compound, featuring a γ-alkylidenebutenolide core, has served as a lead structure for the design and synthesis of numerous analogues. nih.govacs.org These synthetic endeavors are primarily aimed at exploring the biological potential of this chemical class, such as their properties as inhibitors of photosynthetic electron transport. nih.govacs.org A significant number of analogues are based on a 3-benzyl-5-(arylmethylene)furan-2(5H)-one scaffold, allowing for systematic variation of substituents to study their effects on bioactivity. nih.govresearchgate.net
Stereoselective Synthesis Methodologies
A critical aspect of synthesizing Nostoclide analogues is controlling the stereochemistry of the exocyclic double bond. For many of the synthesized lactones, the (Z) configuration is predominantly formed. nih.gov This stereochemical outcome is often attributed to thermodynamic control during the reaction. mdpi.com The stability of the Z-isomer can be enhanced by steric hindrance from substituents on the β-position of the lactone ring and by the formation of non-classical hydrogen bonds between the ortho-hydrogens of the benzylidene ring and the oxygen of the γ-lactone moiety. researchgate.net
The definitive assignment of this configuration is routinely achieved through two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govresearchgate.net The observation of a NOE cross-peak between the hydrogen at position 4 of the furanone ring (H-4) and the vinylic proton of the arylidene group (H-6) provides unambiguous evidence for the (Z) geometry. nih.gov
Modifications to the Furanone Ring and Substituent Groups (e.g., benzyl (B1604629), arylidene)
Extensive modifications have been made to both the furanone core and its substituent groups to generate a diverse library of Nostoclide analogues. researchgate.netnih.govresearchgate.netufv.brscielo.br A common strategy involves condensing 3-benzyl-2(5H)-furanone or its derivatives with various aromatic aldehydes. researchgate.netufv.br This approach allows for the introduction of a wide range of arylidene groups at the C-5 position.
Substitutions have been explored on both the C-3 benzyl group and the C-5 arylidene ring. For example, analogues have been synthesized with a bromine atom on the benzyl group to investigate its influence on cytotoxic activity. mdpi.com It was generally found that the presence of this bromine atom resulted in decreased activity. mdpi.com Conversely, the introduction of polar groups, such as hydroxyl (OH) functions, on the benzylidene ring appeared to be associated with increased bioactivity. mdpi.com Other modifications include the introduction of furanmethylene units in place of the benzylidene ring, based on the hypothesis that increasing polarity could enhance biological activity. arkat-usa.org
Table 1: Examples of Synthesized this compound Analogues with Varied Substituents
| Compound Type | C-3 Substituent | C-5 Arylidene Substituent | Reference |
|---|---|---|---|
| 3-benzyl-5-arylidenefuran-2(5H)-one | Benzyl | 1,3-Dioxalenebenzylidene | nih.gov |
| 3-(4-bromobenzyl)-5-arylidenefuran-2(5H)-one | 4-Bromobenzyl | 4-Hydroxybenzylidene | nih.govmdpi.com |
| 3-(4-bromobenzyl)-5-arylidenefuran-2(5H)-one | 4-Bromobenzyl | 4-Methoxybenzylidene | nih.govmdpi.com |
| 3-benzyl-5-arylidenefuran-2(5H)-one | Benzyl | 3-Nitrobenzylidene | nih.govmdpi.com |
| 3-(3-chlorobenzyl)-5-arylidenefuran-2(5H)-one | 3-Chlorobenzyl | Varied Arylidenes | researchgate.net |
| 3-benzyl-5-furylmethylenefuran-2(5H)-one | Benzyl | 5-(4-chlorophenyl)furan-2-yl | arkat-usa.org |
Utility of Furan-based Silyloxy Diene Synthons in Analog Synthesis
The vinylogous aldol (B89426) reaction employing furan-based silyloxy diene synthons is a cornerstone strategy for the synthesis of Nostoclide analogues. nih.govmdpi.comresearchgate.net These reactive intermediates act as vinylogous nucleophile modules, reacting with aldehydes to form aldol-type adducts that are precursors to the final γ-alkylidenebutenolide structure. rsc.org
The general procedure involves the in situ generation of the silyloxy diene. nih.govmdpi.com A starting lactone, such as 3-benzyl-furan-2(5H)-one, is treated with a silylating agent like tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf) in the presence of a base such as diisopropylethylamine (DIPEA). nih.govmdpi.com The resulting silyloxy diene is not isolated but is directly condensed with a suitable aldehyde. nih.govmdpi.com The subsequent elimination of the silyloxy group, often facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under reflux, leads to the formation of the exocyclic double bond, yielding the desired 3-benzyl-5-arylidene-furan-2(5H)-one analogues in yields ranging from 31% to 98%. nih.govmdpi.com This modular approach is highly effective for generating structural diversity in the Nostoclide family. nih.govresearchgate.net
Spectroscopic Characterization Techniques in Synthetic Confirmation (e.g., NMR, IR, MS)
The structural elucidation and confirmation of synthesized this compound analogues rely heavily on a combination of standard spectroscopic techniques. nih.govnih.govresearchgate.net Mass spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized compounds, with the molecular ion peak correlating to the expected molecular formula. mdpi.com
Infrared (IR) spectroscopy provides crucial information about the functional groups present. mdpi.com A key diagnostic feature for this class of compounds is the intense absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated lactone ring, which typically appears in the range of 1721–1764 cm⁻¹. mdpi.com The exact frequency of this absorption can vary depending on the electronic nature of the substituents on the arylidene ring. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for detailed structural assignment. nih.govresearchgate.net Both ¹H and ¹³C NMR spectra are used to identify the chemical environment of each atom. nih.gov Furthermore, two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. nih.govresearchgate.net HSQC and HMBC experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecular backbone, including the five-membered lactone ring substituted with benzyl and benzylidene groups. nih.gov As previously mentioned, NOESY is critical for determining the stereochemistry of the exocyclic double bond. nih.gov
Table 2: Characteristic Spectroscopic Data for Nostoclide Analogues
| Technique | Feature | Typical Range / Observation | Significance | Reference |
|---|---|---|---|---|
| IR | Carbonyl (C=O) Stretch | 1721-1764 cm⁻¹ | Confirms presence of γ-lactone ring | mdpi.com |
| ¹H NMR | H-4 Proton | δ ~6.0 ppm | Signal for proton on the furanone ring | arkat-usa.org |
| H-6 Proton (vinylic) | δ ~5.4 ppm | Signal for proton on the exocyclic double bond | arkat-usa.org | |
| Benzyl CH₂ | δ ~3.3-3.4 ppm | Signal for the methylene (B1212753) protons of the benzyl group | arkat-usa.org | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170.0 ppm | Confirms carbonyl carbon of the lactone | arkat-usa.org |
| Olefinic Carbon (C-5) | δ ~146.0 ppm | Confirms carbon of the exocyclic double bond attached to the ring | arkat-usa.org | |
| MS | Molecular Ion Peak | [M]+, [M+Na]+ | Confirms molecular weight of the synthesized compound | mdpi.comarkat-usa.org |
| 2D NMR | NOESY Correlation | H-4 ↔ H-6 | Unambiguously determines (Z)-stereochemistry | nih.gov |
Biosynthetic Pathways and Genetic Insights
Biological Origin and Symbiotic Context of Production
Nostoclide II, along with its chlorinated counterpart Nostoclide I, was first isolated from the culture of a symbiotic cyanobacterium, Nostoc sp., found within the lichen Peltigera canina. researchgate.netacs.org These compounds are classified as γ-alkylidenebutenolides. researchgate.netresearchgate.net The producing organism, Nostoc, is a genus of nitrogen-fixing cyanobacteria known for its ability to form symbiotic associations with a diverse range of hosts, including plants and fungi. frontiersin.orgresearchgate.netmdpi.com
The symbiotic model strain Nostoc punctiforme has been a key organism in studying the production of nostoclides. nih.govnih.gov Research indicates that the production of these specialized metabolites is not constitutive but is influenced by the symbiotic lifestyle. mdpi.com The interaction between the cyanobiont and its host can trigger changes in the expression of secondary metabolite genes. mdpi.com For instance, the production of nostoclides in N. punctiforme is linked to cell density, suggesting a role in chemical communication and the regulation of the symbiotic state. nih.govnih.gov
The broader context of Nostoc symbioses reveals a complex chemical interplay. These cyanobacteria produce a wide array of bioactive compounds, and the host environment can significantly influence this production. frontiersin.orgmdpi.com This suggests that compounds like this compound may play a role in the establishment or maintenance of the symbiotic relationship, potentially through signaling or defense mechanisms.
Identification and Annotation of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of complex natural products like this compound is encoded within specific biosynthetic gene clusters (BGCs). researchgate.net Through advanced bioinformatic analysis and transcriptional studies, researchers have successfully identified and annotated the BGC responsible for nostoclide production in Nostoc punctiforme PCC 73102. nih.govnih.gov
The nostoclide BGC, identified as pks1, is located adjacent to another BGC responsible for producing nostovalerolactone. nih.govresearchgate.net The complete nostoclide N1 biosynthetic gene cluster from N. punctiforme PCC 73102 has been cataloged in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database under the accession number BGC0002677. secondarymetabolites.org This cluster spans approximately 40 kilobases and contains a suite of genes encoding the enzymatic machinery required for nostoclide synthesis. secondarymetabolites.org
The annotation of the pks1 BGC has revealed the presence of genes for core biosynthetic enzymes, regulatory proteins, and transport-related functions. secondarymetabolites.orgresearchgate.net This genomic information is crucial for understanding the step-by-step assembly of the nostoclide molecule and for potential future bioengineering efforts. rsc.org The identification of this BGC was a significant step, moving nostoclides from the category of "orphan" metabolites to compounds with a known genetic basis. researchgate.netresearchgate.net
Enzymatic Mechanisms within the Biosynthesis Pathway (e.g., Polyketide Synthase involvement)
The biosynthesis of this compound is a classic example of a polyketide pathway, orchestrated by a type I polyketide synthase (PKS) system. nih.govwikipedia.org PKSs are large, multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors in an assembly-line-like fashion. wikipedia.org
The core of the nostoclide biosynthetic machinery is the pks1 gene cluster, which encodes a modular type I PKS. researchgate.netbeilstein-journals.org The process begins with a starter unit, which is sequentially elongated by the addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of elongation and can contain additional domains that modify the growing polyketide chain, such as ketoreductases, dehydratases, and enoylreductases. wikipedia.org
Regulation of Specialized Metabolite Production (e.g., Cell Density-Dependent Mediators)
The production of this compound in Nostoc punctiforme is not a static process but is subject to intricate regulatory control. A key finding is that its synthesis is cell density-dependent, suggesting a form of quorum sensing-like regulation. nih.govnih.gov This means that the cyanobacterium can modulate the production of nostoclides in response to its population density.
Nostoclide itself, along with the co-produced nostovalerolactone, acts as an extracellular signaling molecule or chemical mediator. nih.govresearchgate.net When these compounds accumulate in the environment at high cell densities, they can influence the expression of other BGCs within the organism. nih.govresearchgate.net This creates a complex regulatory network where these initial metabolites can trigger a broader response in specialized metabolism. researchgate.netresearchgate.net
Studies have shown that the overexpression of a pathway-specific regulatory gene within the pks1 cluster can lead to the upregulation of the entire BGC and increased production of nostoclides. researchgate.net Furthermore, environmental factors such as high light and high carbon dioxide levels can also enhance the production of these specialized metabolites, indicating an interplay between chemical signaling and environmental cues in regulating their biosynthesis. researchgate.netrsc.orgresearchgate.net This regulatory complexity highlights the sophisticated mechanisms that symbiotic cyanobacteria have evolved to adapt their chemical output to their specific ecological context. nih.gov
Mechanistic Investigations of Biological Activities
Photosynthetic Inhibition Studies in Model Systems
Nostoclide II and its analogues have been shown to interfere with the photosynthetic machinery, a key process for the survival and growth of plants and algae. nih.gov The following sections detail the specific aspects of this inhibition.
Inhibition of Photosystem II (PSII) Activity
Research has demonstrated that nostoclides and their synthetic analogues act as inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. nih.govscielo.brresearchgate.net These compounds are structurally similar to cyanobacterin, a known inhibitor of photosynthetic electron transport that targets PSII. nih.gov The inhibitory effect of nostoclide analogues on PSII has been confirmed through in vitro assays measuring the light-driven reduction of ferricyanide (B76249) by isolated spinach chloroplasts. acs.org Studies on nostoclide analogues revealed that their ability to inhibit PSII is a key aspect of their phytotoxicity. scielo.br
Interference with Chloroplastic Electron Transport Chain (ETC)
This compound and its analogues interfere with the chloroplastic electron transport chain (ETC). arkat-usa.orgumich.edu This interference disrupts the normal flow of electrons, which is essential for the generation of ATP and NADPH, the energy currencies of the cell. nih.gov Studies on various nostoclide analogues have shown that they can inhibit electron flow from water to methylviologen under basal, phosphorylating, and uncoupled conditions. nih.gov This indicates that their site of action is within the ETC, likely between the two photosystems. nih.gov Some synthetic analogues of nostoclide have been specifically designed to target the chloroplastic ETC, aiming to develop new herbicides. arkat-usa.orgumich.edu
Identification of Proposed Molecular Target Sites (e.g., Plastoquinone (B1678516) Q_B, His215 Residue)
The inhibitory action of this compound and its analogues on PSII is attributed to their competition with the native plastoquinone Q_B for its binding site on the D1 protein. scielo.brresearchgate.net This binding blocks the electron transfer from the primary quinone acceptor, Q_A, to Q_B, thereby halting the photosynthetic electron flow. scielo.brscielo.br The binding site for these inhibitors is often referred to as the Q_B niche. nih.gov
Quantitative structure-activity relationship (QSAR) studies have proposed that the interaction involves the His215 residue within the D1 protein. scielo.br It is suggested that a photoelectron transfer occurs via a hydrogen bond between the carbonyl group of the nostoclide analogue and the His215 residue. scielo.brresearchgate.net This interaction is characteristic of the "histidine family" of PSII inhibitors. scielo.br The binding is further stabilized by aromatic stacking interactions between the benzyl (B1604629) group of the nostoclide analogues and residues within the plastoquinone Q_B site. scielo.br
Hill Reaction Inhibition Mechanism
This compound and its analogues have been identified as Hill reaction inhibitors. arkat-usa.orgnih.gov The Hill reaction is the light-driven transfer of electrons from water to an artificial electron acceptor, a process that is dependent on the integrity of PSII. By inhibiting this reaction, nostoclides effectively block the water-splitting and oxygen-evolving complex of photosynthesis. nih.gov This inhibition of the Hill reaction prevents the synthesis of ATP. nih.gov The inhibitory potential of nostoclide analogues against the Hill reaction has been quantified, with some synthetic derivatives showing high effectiveness. arkat-usa.org
In Vitro Cytotoxic Activity and Cellular Mechanism Research
In addition to its effects on photosynthesis, this compound and its analogues have demonstrated cytotoxic activity against various cancer cell lines in preclinical studies. nih.govresearchgate.net
Assessment in Preclinical Cancer Cell Lines
The cytotoxic potential of this compound and its synthetic analogues has been evaluated in a range of human cancer cell lines. These studies have provided insights into their potential as anticancer agents.
| Cell Line | Cancer Type | Observed Activity of Nostoclide Analogues | Reference |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | Some analogues showed moderate to potent inhibitory effects. | nih.govresearchgate.net |
| HCT-8 | Colon Carcinoma | Modest inhibition was observed for some analogues. | nih.govresearchgate.net |
| SF295 | Glioblastoma | Some analogues exhibited cytotoxic activity. | nih.govresearchgate.net |
| MDA-MB-435 | Melanoma | Modest activity was noted for certain analogues. | nih.govresearchgate.net |
| Neuro-2a CCL | Mouse Neuroblastoma | Nostoclides I and II showed moderate cytotoxicity. | nih.govufv.br |
| KB CCL | Human Oral Epidermoid Carcinoma | Nostoclides I and II demonstrated moderate cytotoxicity. | nih.govufv.br |
The research indicates that the cytotoxic effects of these compounds vary depending on the specific analogue and the cancer cell line being tested. nih.govresearchgate.net For instance, certain synthetic analogues of nostoclide have shown significant inhibitory effects on the proliferation of HL-60 cells. researchgate.net
Underlying Cellular Processes and Pathways (e.g., induction of apoptosis, cell cycle arrest)
This compound and its chlorinated counterpart, Nostoclide I, have been identified as possessing cytotoxic action. researchgate.net While detailed mechanistic studies specifically on this compound are limited, research on closely related synthetic analogues provides insight into their potential effects on cancer cells. These analogues, which share the core γ-alkylidenebutenolide structure of nostoclides, have demonstrated moderate cytotoxic activity against various human tumor cell lines. nih.govnih.govresearchgate.net
A study investigating a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, which are analogues of nostoclides, tested their effects on human leukemia (HL-60), colon cancer (HCT-8), glioblastoma (SF295), and melanoma (MDA-MB-435) cell lines. nih.govresearchgate.net The results indicated that the cytotoxic potency is influenced by the specific chemical groups attached to the core structure. nih.gov For instance, the presence of more polar groups, such as a hydroxyl (OH) group, on the benzylidene ring was associated with increased bioactivity. nih.gov One of the most potent compounds in this series, analogue 14 , exhibited a half-maximal inhibitory concentration (IC₅₀) of 8.9 μM against the HL-60 cell line. nih.govresearchgate.net
While cytotoxicity has been established for these related compounds, the precise underlying cellular processes, such as the induction of apoptosis or cell cycle arrest, have not been fully elucidated for this compound itself in the reviewed literature. researchgate.netnih.govresearchgate.net Apoptosis, or programmed cell death, is a crucial biological process that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both culminating in the activation of caspases that dismantle the cell. mdpi.comjbtr.or.krnih.govnih.gov Cell cycle arrest is another mechanism by which anti-cancer agents can halt the proliferation of tumor cells, often at checkpoints like the G2/M phase, which can then lead to apoptosis. researchgate.netmdpi.comnih.govnih.gov Further research is required to determine if this compound exerts its cytotoxic effects through these or other specific cellular pathways.
Allelopathic Potential and Ecological Significance
Nostoclides belong to the γ-alkylidenobutenolide family of natural compounds, which are noted for a wide range of biological activities. researchgate.net Early reports suggested that nostoclides possess allelopathic properties, which is the chemical inhibition of one organism by another. researchgate.netresearchgate.net Allelopathy is recognized as an important ecological interaction that can influence species distribution and community succession. wikipedia.orgsisef.org However, the role of this compound as an allelopathic agent is not definitively established. A 2021 study that tested purified Nostoclide I and II found no discernible allelopathic effects on the growth of two cyanobacterial strains (Nostoc punctiforme and Anabaena sp.) or the green alga Chlamydomonas reinhardtii.
Despite the uncertainty of its allelopathic function, this compound has a clear ecological significance as a chemical mediator within its producing organism, the symbiotic cyanobacterium Nostoc punctiforme. Research has shown that nostoclides, along with another polyketide called nostovalerolactone, act as cell density-dependent chemical mediators that regulate specialized metabolism within the cyanobacterium. These compounds function as extracellular signaling factors in a regulatory network, influencing the production of other metabolites.
The producer, Nostoc sp., is ecologically vital, particularly for its ability to fix atmospheric nitrogen, which enhances soil fertility. byjus.comfiveable.me These cyanobacteria can colonize bare mineral surfaces, creating more stable environments that allow for the growth of other vegetation. wikipedia.org They often form symbiotic relationships with a variety of plants and fungi, providing essential nutrients like nitrogen to their hosts. wikipedia.orgbyjus.comfiveable.me
Exploratory Research into Other Potential Biological Activities
The γ-alkylidenobutenolide class of compounds, to which this compound belongs, is known to exhibit a spectrum of biological activities, including antibiotic properties. researchgate.net Research into various species of the Nostoc genus has consistently revealed the production of compounds with antimicrobial capabilities. byjus.com For example, extracts from Nostoc muscorum have shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. connectjournals.com Similarly, ethanolic extracts of Nostoc calcicola demonstrated significant inhibitory action against all tested pathogenic bacteria and fungi, with pronounced potency against Staphylococcus aureus and Candida albicans. researchgate.netasiapharmaceutics.info Other metabolites from Nostoc species, such as nostocine A and diterpenoids, have also been reported to have antibacterial activities. researchgate.net
While the broader genus and chemical class show significant antimicrobial potential, specific studies testing the direct antibacterial or antifungal activity of purified this compound are not extensively documented in the available literature. The known antibiotic activity of related compounds suggests that this compound may also possess such properties, but this requires direct experimental verification.
Research has explored the potential antioxidant and anti-inflammatory properties of compounds derived from Nostoc cyanobacteria. nih.govresearchgate.net Extracts from Nostoc species have demonstrated notable antioxidant activity in various assays. nih.gov For instance, polysaccharide extracts from Nostoc colonies were shown to effectively neutralize free radicals. nih.gov
Regarding anti-inflammatory properties, research into related butenolide structures offers some context. For example, anemonin, a related molecule, is noted for its diverse biological properties, including anti-inflammatory effects. researchgate.net Studies on synthetic analogs of other compounds have shown that they can suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by modulating pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). researchgate.net
However, direct experimental evidence evaluating the specific antioxidant or anti-inflammatory capacity of isolated this compound is not present in the reviewed scientific literature. While compounds from the Nostoc genus and related chemical classes show promise in these areas, further investigation is needed to attribute these properties directly to this compound. nih.govresearchgate.netontosight.ai
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Experimental Structure-Activity Relationship Investigations
Experimental investigations into the SAR of nostoclide analogues have provided crucial insights into how modifications to the molecule's scaffold affect its biological function.
The nature and position of substituents on the aromatic rings of nostoclide analogues significantly influence their biological activity. Studies have shown that the presence of specific functional groups can either enhance or diminish the compound's efficacy.
For instance, in a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, analogues of nostoclides, the cytotoxic activity against various cancer cell lines was found to be dependent on the substitution pattern on both the benzyl (B1604629) and benzylidene rings. mdpi.comnih.gov It was observed that the presence of a bromine atom on the benzyl group at carbon 3 of the lactone ring generally led to a decrease in activity. mdpi.comnih.gov Conversely, the introduction of more polar groups, such as a hydroxyl (OH) group, on the benzylidene ring was associated with increased bioactivity. mdpi.comnih.gov
In the context of photosynthetic inhibition, a study of 34 nostoclide analogues revealed that strong electron-withdrawing substituents, such as trifluoromethyl (CF3) and nitro (NO2), on the benzyl group's aromatic ring tend to increase the quadrupole moment of the ring, which is correlated with higher inhibitory activity. scielo.br This suggests that electrostatic interactions play a major role in the activity of these compounds. scielo.br The table below summarizes the photosynthetic inhibitory activity of selected nostoclide analogues. scielo.br
Table 1: Photosynthetic Inhibitory Activity of Selected Nostoclide Analogues
| Compound | Substituent (R) | Photosynthetic Inhibitory Activity (%) |
|---|---|---|
| m08 | 3-CF3 | 85 |
| m09 | 4-CF3 | 90 |
| m10 | 3,5-di-CF3 | 95 |
| m15 | 3-NO2 | 88 |
| m16 | 4-NO2 | 92 |
Data sourced from a study on 34 nostoclide analogues and their ability to inhibit photosystem-II. scielo.brscielo.br
Furthermore, modifications to other parts of the nostoclide structure have been explored. The synthesis of analogues lacking the isopropyl group on the lactone ring has been reported, indicating that this group is not essential for cytotoxic activity, although its presence or absence can modulate the biological effect. mdpi.comufv.brarkat-usa.org The replacement of the electron-drawing phenyl substituent with two halogen residues did not improve the resulting activity against the chloroplastic electron transport chain. arkat-usa.org
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical for the biological activity of nostoclides. washington.edursc.orgsathyabama.ac.innptel.ac.in The stereochemistry of the exocyclic double bond in nostoclide analogues has been shown to be a key determinant of their biological properties. nih.gov
For most synthesized 3-benzyl-5-arylidenefuran-2(5H)-one analogues, the (Z) configuration of the exocyclic double bond was found to be the more stable and biologically active form. nih.gov This was confirmed through 2-D NOESY experiments, which showed a nuclear Overhauser effect (NOE) cross-peak between H-4 and H-6, characteristic of the (Z) isomer. nih.gov However, in some cases, the (E) isomer was found to be more stable. nih.gov
Conformational analysis, which examines the different spatial arrangements a molecule can adopt due to rotation around single bonds, is also crucial. washington.edusathyabama.ac.in Semi-empirical calculations have been used to determine the relative energies of different conformations and to understand the spatial relationships between different parts of the molecule. nih.gov For example, calculations revealed that for certain analogues, one conformation could be significantly lower in energy (more stable) than another, which has implications for how the molecule interacts with its biological target. nih.gov The study of conformationally rigid analogues, where the molecule's flexibility is restricted, can also provide valuable information about the specific conformation required for activity. washington.edu
Influence of Substituent Patterns on Biological Efficacy
Computational Quantitative Structure-Activity Relationship Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. scielo.br This computational approach is instrumental in predicting the activity of new compounds and in understanding the molecular properties that govern their efficacy.
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode information about the chemical structure. scielo.brscielo.br For nostoclide analogues, both 2D and 3D descriptors have been utilized.
2D descriptors are calculated from the two-dimensional representation of the molecule and include properties like molecular weight, counts of atom types, and topological indices. scielo.brscielo.br 3D descriptors, on the other hand, are derived from the three-dimensional structure of the molecule and encompass properties such as molecular shape, volume, and electrostatic potential energies. scielo.brscielo.br In a study on nostoclide analogues as photosystem II inhibitors, both 2D and 3D descriptors, including Lennard-Jones and electrostatic potential energies, were calculated. scielo.brscielo.br
To obtain accurate 3D structures and calculate reliable molecular descriptors, computational methods like Density Functional Theory (DFT) are employed. scielo.brscielo.brarxiv.org DFT is a quantum mechanical method used to calculate the electronic structure of atoms and molecules, providing optimized geometries and various molecular properties. researchgate.netnih.gov
In the QSAR study of 34 nostoclide analogues, the compounds were optimized using the DFT/B3LYP/Def2-TZVPP method. scielo.brscielo.br This level of theory was also used to calculate the 2D and 3D molecular descriptors. scielo.brscielo.br DFT calculations are crucial for obtaining accurate molecular geometries, which is a prerequisite for calculating meaningful 3D descriptors and for understanding the stereoelectronic properties that influence biological activity. arxiv.orgnih.gov
Once the molecular descriptors are calculated, statistical methods are used to develop a QSAR model that can predict the biological activity. scielo.bruniroma1.it Multiple linear regression (MLR) is a commonly used technique to build a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable).
For a series of 19 nostoclide analogues, a QSAR model was developed using the CODESSA software package, resulting in a three-parameter model with a squared correlation coefficient (R²) of 0.83. nih.gov This model indicated that the polarity of the compounds, as measured by the Image of Onsager Kirkwood solvation energy, was the most important descriptor for predicting photosynthetic inhibitory activity. nih.gov
A more recent study on 34 nostoclide analogues also developed 2D, 3D, and hybrid QSAR models. scielo.br The hybrid QSAR model, which combined both 2D and 3D descriptors, showed the best statistical performance. scielo.br The validation of these models is a critical step to ensure their robustness and predictive power. uniroma1.it Internal validation techniques like leave-one-out cross-validation (LOO-CV) are commonly employed. nih.gov In the study of 19 nostoclide analogues, the cross-validated R² (R²cv) was 0.72, indicating good internal consistency of the model. nih.gov
The developed QSAR models for nostoclide analogues have highlighted the importance of electrostatic interactions, particularly in the aromatic ring of the benzyl group, for their biological activity. scielo.br The models also suggested a potential hydrogen bond interaction between the carbonyl group of the nostoclide and the His215 residue of the D1 protein in photosystem II. scielo.br
Correlation of Molecular Properties with Biological Response (e.g., Polarity, Electrostatic Interactions, Aromatic Stacking)
The biological activity of nostoclides and their analogues, particularly as inhibitors of photosystem II, is significantly influenced by their molecular properties. scielo.br Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these correlations, highlighting the importance of polarity, electrostatic interactions, and aromatic stacking. scielo.brnih.gov
A 2D-QSAR study conducted on 19 nostoclide analogues identified polarity as a crucial factor associated with their photosynthetic inhibition activity. nih.govscielo.br This finding was supported by a model where the Image of Onsager Kirkwood solvation energy, a measure of a compound's polarity, emerged as the most significant descriptor. nih.govresearchgate.net Generally, a degree of lipophilicity is necessary for a photosynthetic inhibitor to traverse the plasmalemma and chloroplast envelopes to reach its target site. arkat-usa.org However, studies on newly synthesized furanmethylene-containing nostoclide analogues, which have a more polar furyl unit than a phenyl ring, were based on the premise that increased polarity could lead to more active compounds. arkat-usa.org Conversely, research has also shown that simply increasing the length of the molecule, which can affect polarity and lipophilicity, does not necessarily enhance inhibitory potential and can even decrease the activity of already potent derivatives. arkat-usa.org
Electrostatic interactions are of primary importance for the inhibitory action of nostoclide analogues. scielo.brresearchgate.net QSAR models have demonstrated that electrostatic ligand-acceptor interactions are critical. scielo.brresearchgate.net These interactions are predominantly observed in the aromatic ring of the benzyl group. scielo.br The electrostatic nature of this region is linked to aromatic stacking interactions, influenced by the electrostatic quadrupole moment of the ring. scielo.brresearchgate.net It has been noted that analogues with strong electron-withdrawing substituents, such as trifluoromethyl (CF₃) and nitro (NO₂), on the benzyl group's aromatic ring tend to have an increased quadrupole moment. scielo.br These specific analogues were among the most active compounds in a study of 34 nostoclide analogues, underscoring the role of electrostatic properties in their biological function. scielo.br
Aromatic stacking is another key interaction contributing to the biological response of nostoclides. scielo.br QSAR analyses have indicated the possibility of aromatic stacking interactions between the benzyl group of the nostoclide analogues and the amino acid residues of the plastoquinone (B1678516) Q₈ binding site in photosystem II. researchgate.net This interaction is directly related to the electrostatic quadrupole moment of the benzyl group's aromatic ring. scielo.br
Table 1: Correlation of Molecular Properties of Nostoclide Analogues with Photosynthetic Inhibition (PI) Activity
| Molecular Property/Descriptor | Influence on Biological Activity | Supporting Findings | Source(s) |
| Polarity | A primary determinant of inhibitory potential. | Activity is associated with polarity, as measured by the Image of Onsager Kirkwood solvation energy. | nih.govscielo.brresearchgate.net |
| Electrostatic Interactions | Of major importance for activity. | Critical ligand-acceptor interactions are observed, mainly at the benzyl group's aromatic ring. | scielo.brresearchgate.net |
| Aromatic Stacking | Contributes to binding at the active site. | Indicated between the nostoclide benzyl group and residues of the plastoquinone Q₈ site. | scielo.brresearchgate.net |
| Electron-Withdrawing Substituents | Increases inhibitory activity. | Substituents like -CF₃ and -NO₂ increase the quadrupole moment of the aromatic ring, enhancing activity. | scielo.br |
| Molecular Length | Increased length can reduce activity. | Increasing the molecular length did not improve and sometimes lowered the inhibitory potential. | arkat-usa.org |
Molecular Docking Studies and Ligand-Receptor Interaction Prediction
Molecular docking studies have provided significant insights into the specific interactions between nostoclide analogues and their biological target, photosystem II (PSII). scielo.brufv.br These computational analyses support experimental findings by predicting the binding orientation and identifying key ligand-receptor interactions at the atomic level. scielo.br
The primary target for nostoclide analogues has been identified as the D1 protein within PSII. ufv.br Docking studies suggest that these compounds interfere at the reducing side of PSII, specifically at the plastoquinone (PQ) binding site. ufv.br This is the same binding niche targeted by many commercial herbicides. arkat-usa.org
A crucial interaction predicted by these studies is the formation of a hydrogen bond. scielo.brresearchgate.net Specifically, a photoelectron transfer is proposed to occur via a hydrogen bond between the carbonyl group of the nostoclide lactone ring and the histidine 215 (His215) residue of the D1 protein. scielo.brresearchgate.net This interaction is a key element in the mechanism of action for this class of compounds. scielo.brscielo.br
In addition to hydrogen bonding, other forces contribute to the binding affinity. Van der Waals interactions have been observed near the arylidene group of the nostoclide structure, and these interactions show a correlation with the photosynthetic inhibitory activity. scielo.br The docking analyses, combined with QSAR models, help to interpret the ligand-receptor interactions and provide a more complete picture of the mechanism of action. scielo.brscielo.br A semi-empirical quantum study focusing on the electronic characterization of Nostoclide I and II has provided foundational data, such as electrostatic potential surface maps, intended for use in future, more detailed molecular docking investigations. researchgate.net
Table 2: Predicted Ligand-Receptor Interactions for Nostoclide Analogues at the Photosystem II D1 Protein
| Interacting Ligand Moiety | Receptor Target | Interacting Receptor Residue | Predicted Interaction Type | Significance | Source(s) |
| Carbonyl group (lactone ring) | D1 Protein | Histidine 215 (His215) | Hydrogen Bond / Photoelectron Transfer | Considered a critical interaction for the inhibitory mechanism. | scielo.brscielo.brresearchgate.net |
| Benzyl group | D1 Protein | Plastoquinone Q₈ binding site residues | Aromatic Stacking | Contributes to the binding and orientation of the ligand in the active site. | scielo.brresearchgate.net |
| Arylidene group | D1 Protein | Residues near the arylidene portion | Van der Waals Interactions | Correlates with the overall photosynthetic inhibition activity. | scielo.br |
Advanced Research Directions and Future Perspectives
Rational Design and Synthesis of Next-Generation Nostoclide Analogues for Enhanced or Modulated Bioactivity
The quest for novel herbicides with improved efficacy and environmental profiles has spurred the rational design and synthesis of a wide array of Nostoclide II analogues. scielo.brscielo.br A significant body of research has focused on understanding the structure-activity relationships (SAR) that govern the bioactivity of these compounds, primarily their ability to inhibit photosynthetic electron transport.
Synthetic efforts have led to the creation of diverse series of nostoclide analogues, including 3-benzyl-5-(arylmethylene)furan-2(5H)-ones. znaturforsch.comscielo.br By systematically modifying the substitution patterns on the aromatic rings of the benzyl (B1604629) and arylmethylene moieties, researchers have been able to probe the electronic and steric requirements for optimal activity. For instance, studies have shown that the nature and position of substituents on the arylidene portion significantly influence the photosynthetic inhibitory activity. scielo.br
A pivotal study involving 34 nostoclide analogues demonstrated that electrostatic interactions are of major importance for their activity. scielo.br Specifically, aromatic stacking interactions associated with the benzyl group's aromatic ring were highlighted as crucial. scielo.br This understanding allows for the targeted design of new analogues with enhanced electrostatic properties to improve their inhibitory potential.
Interactive Table: Synthetic Analogues of Nostoclide and their Investigated Activities
| Analogue Class | Key Structural Feature | Investigated Activity | Reference |
|---|---|---|---|
| 3-benzyl-5-(arylmethylene)furan-2(5H)-ones | Varied substitutions on the arylidene aromatic ring | Photosynthetic inhibition | scielo.br |
| 3-(3-chlorobenzyl)-5-arylidenefuran-2(5H)-ones | 3-chlorobenzyl group | Phytogrowth activity | znaturforsch.com |
| General Nostoclide Analogues | Systematic modifications to probe SAR | Photosynthetic electron flow inhibition | znaturforsch.com |
These synthetic and SAR studies provide a solid foundation for the future design of next-generation nostoclide analogues. By leveraging this knowledge, scientists can create compounds with tailored bioactivities, potentially leading to the development of more effective and selective herbicides.
Identification and Validation of Novel Biological Targets and Signaling Pathways
While the primary known biological target of nostoclide analogues is Photosystem II (PSII) in the photosynthetic electron transport chain, ongoing research seeks to identify and validate other potential molecular targets and signaling pathways. scielo.brscielo.brnih.gov This exploration could unveil novel mechanisms of action and broaden the potential applications of these compounds.
The inhibition of PSII occurs through competition with plastoquinone (B1678516) QB for its binding site on the D1 protein, thereby blocking electron transfer. scielo.br Herbicides targeting PSII are often classified into two families based on their binding orientation: the serine family (binding towards D1-Ser264) and the histidine family (binding towards D1-His215). scielo.br Molecular modeling studies suggest that nostoclides belong to the histidine family, with a proposed hydrogen bond interaction between the carbonyl group of the nostoclide and the His215 residue being critical for their inhibitory activity. scielo.br A photoelectron transfer to the herbicide via His215 has also been proposed. scielo.br
Recent discoveries have revealed that nostoclides, along with another polyketide, nostovalerolactone, act as cell density-dependent chemical mediators in Nostoc punctiforme. researchgate.netresearchgate.netnih.gov These compounds have a significant impact on the regulation of specialized metabolism, suggesting they are involved in quorum sensing-like signaling pathways. nih.gov The addition of these compounds to N. punctiforme cultures can reproduce some of the effects on secondary metabolite production seen in mutant strains, indicating they function as extracellular signaling factors within a larger regulatory network. researchgate.net This network influences the expression of other biosynthetic gene clusters, including those for nostopeptolide and anabaenopeptin, which are involved in symbiotic interactions and intraspecific competition. nih.gov
Further research is necessary to fully elucidate the physiological role of this extracellular signaling and to identify the specific receptors and downstream components of these pathways. nih.gov Understanding these novel targets and pathways could open up new avenues for the application of nostoclides beyond their herbicidal properties.
Biotechnological Production and Genomic Mining Strategies in Cyanobacteria for Sustainable Supply
The natural production of this compound by Nostoc sp. is often insufficient for extensive research and potential commercial applications, necessitating the development of sustainable and high-titer production methods. researchgate.netrsc.org Biotechnological approaches, including the heterologous expression of biosynthetic gene clusters (BGCs) and genomic mining, are at the forefront of these efforts.
The biosynthetic gene cluster responsible for nostoclide production has been identified in Nostoc punctiforme. researchgate.netresearchgate.netsecondarymetabolites.org This discovery is a critical step towards understanding and manipulating the biosynthesis of these compounds. The cluster contains genes encoding key enzymes such as a beta-ketoacyl synthase, thioesterase, and others involved in polyketide synthesis. secondarymetabolites.org
Genomic mining of cyanobacteria has revealed a wealth of cryptic BGCs with the potential to produce novel natural products. researchgate.netnih.gov By analyzing the genomes of various cyanobacterial strains, researchers can identify putative BGCs for nostoclide-like compounds and other valuable metabolites. rsc.orgfrontiersin.org This approach, combined with advances in genetic manipulation of cyanobacteria, offers a promising strategy for discovering new analogues and improving production yields. rsc.org
Metabolic engineering strategies are also being explored. For instance, the overexpression of regulatory genes can lead to the enhanced production of secondary metabolites. researchgate.net A study on N. punctiforme demonstrated that the overexpression of a specific regulatory gene led to the discovery and increased production of both nostoclide and nostovalerolactone. researchgate.netrsc.org These findings highlight the potential of understanding and engineering regulatory pathways to unlock the production of valuable cyanobacterial natural products. researchgate.net
Interactive Table: Key Genes in the Nostoclide N1 Biosynthetic Gene Cluster
| Gene Identifier | Putative Product | Potential Function in Biosynthesis | Reference |
|---|---|---|---|
| Npun_R2079 | beta-ketoacyl synthase | Chain elongation in polyketide synthesis | secondarymetabolites.org |
| Npun_R2077 | Thioesterase | Release of the final polyketide chain | secondarymetabolites.org |
| Npun_R2075 | flavoprotein | Modification of the polyketide backbone | secondarymetabolites.org |
The development of robust cyanobacterial chassis for heterologous expression and the optimization of culture conditions are crucial for achieving commercially viable production of nostoclides. rsc.orgnih.gov
Integration of Chemoinformatics and Computational Chemistry in Drug Discovery Pipelines
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural features that govern the herbicidal activity of nostoclide analogues. scielo.brresearchgate.netunicamp.br By building mathematical models that correlate molecular descriptors with biological activity, researchers can predict the potency of new, unsynthesized compounds. scielo.br For nostoclide analogues, 2D and 3D-QSAR models have highlighted the importance of polarity and electrostatic interactions for their ability to inhibit Photosystem II. scielo.brresearchgate.net Hybrid QSAR models have further pinpointed the significance of the electrostatic quadrupole moment of the benzyl group's aromatic ring. scielo.br
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. mdpi.comfrontiersin.org Docking studies of nostoclide analogues with the D1 protein of Photosystem II have provided insights into the specific interactions, such as hydrogen bonding with the His215 residue, that are crucial for their inhibitory mechanism. scielo.brnih.gov These studies help to rationalize the observed SAR data and guide the design of new analogues with improved binding characteristics. frontiersin.org
The integration of these in silico methods allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. cinj.org This significantly reduces the time and cost associated with traditional trial-and-error approaches to drug discovery. e-bookshelf.de As our understanding of the biological targets of nostoclides expands, chemoinformatics and computational chemistry will play an even more critical role in designing compounds with enhanced or modulated bioactivities for a range of applications.
Application of Multi-Omics Technologies for Comprehensive Metabolic Profiling and Discovery
The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural products like this compound. nih.govnih.gov By providing a holistic view of the molecular landscape within an organism, these approaches enable a deeper understanding of metabolic pathways, regulatory networks, and the discovery of novel compounds. mdpi.com
In the context of this compound, multi-omics has been pivotal in linking the compound to its biosynthetic gene cluster in Nostoc punctiforme. researchgate.netnih.gov Transcriptional analysis revealed that the expression of the nostoclide BGC is cell-density dependent, providing a crucial clue to its function as a signaling molecule. researchgate.net
Metabolomic profiling, which involves the comprehensive analysis of all small-molecule metabolites in a biological sample, is a powerful tool for discovering new natural products and understanding their physiological roles. biofueljournal.comx-omics.nl By comparing the metabolic profiles of wild-type and mutant cyanobacterial strains, or cultures grown under different conditions, researchers can identify novel compounds and link them to specific gene clusters. biofueljournal.com This approach was instrumental in the discovery of nostovalerolactone and its co-regulation with nostoclide. researchgate.netresearchgate.net
Integrating data from multiple omics platforms provides a more complete picture of the biological system. nih.gov For example, combining transcriptomic and metabolomic data can reveal how changes in gene expression translate into alterations in the metabolic output of an organism. biofueljournal.com This integrated approach can help to identify key regulatory elements and bottlenecks in biosynthetic pathways, providing valuable targets for metabolic engineering to enhance the production of desired compounds like this compound. mdpi.com
Future research will likely see an increased application of single-cell omics and spatial metabolomics to study the production and function of nostoclides at a higher resolution. These advanced techniques will provide unprecedented insights into the intricate metabolic networks of cyanobacteria and pave the way for the discovery and sustainable production of a new generation of bioactive compounds.
Q & A
Q. How can researchers isolate and structurally characterize Nostoclide II from cyanobacterial sources?
Methodological Answer: Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (HPLC, TLC) guided by bioactivity assays. Structural characterization requires NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and comparison with literature data . Purity must be verified via HPLC (>95%) and melting point analysis. For novel analogs, X-ray crystallography or computational modeling (DFT) can resolve stereochemistry .
Q. What experimental designs are recommended for preliminary bioactivity screening of this compound?
Methodological Answer: Use dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls (e.g., ampicillin for bacteria, doxorubicin for cancer cells). Employ triplicate technical replicates and include solvent-only negative controls. Statistical validation (ANOVA, p < 0.05) ensures reproducibility. Secondary assays (e.g., apoptosis markers, ROS detection) validate mechanisms .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Methodological Answer: Contradictions often arise from variability in source organisms, extraction protocols, or assay conditions. Standardize parameters:
- Source : Use axenic cyanobacterial cultures to exclude symbiotic contaminants .
- Bioassays : Adopt CLSI guidelines for antimicrobial testing; normalize cell lines (e.g., ATCC-certified HeLa for cytotoxicity).
- Data Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, identifying outliers via funnel plots or sensitivity analyses .
Q. What strategies optimize the laboratory-scale synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Employ modular synthesis:
- Core Modification : Introduce functional groups (e.g., hydroxyl, halogen) via Suzuki coupling or esterification.
- Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution .
- Purification : Apply preparative HPLC with photodiode array detection to isolate intermediates. Validate synthetic routes via % yield, spectroscopic consistency, and bioactivity trends .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer: Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-MS/MS to track metabolite flux. Use pathway enrichment tools (KEGG, GO) and network pharmacology models (Cytoscape) to map interactions. Validate targets via CRISPR knockouts or molecular docking (AutoDock Vina) .
Data Analysis and Reproducibility
Q. What statistical models are suitable for analyzing this compound’s dose-dependent effects?
Methodological Answer: Non-linear regression (logistic dose-response curve) to calculate EC₅₀/IC₅₀. For multi-variable datasets (e.g., cytotoxicity + gene expression), apply multivariate ANOVA (MANOVA) or machine learning (random forests) to identify covariate interactions. Report confidence intervals and effect sizes (Cohen’s d) .
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Documentation : Adhere to ARRIVE guidelines for preclinical studies, detailing strain IDs, solvent batches, and instrument calibration .
- Data Sharing : Deposit raw spectra, chromatograms, and assay data in repositories (e.g., Zenodo, ChemRxiv).
- Replication : Independent validation by third-party labs using published protocols .
Interdisciplinary and Ethical Considerations
Q. What ethical frameworks apply to ecological sampling of this compound-producing cyanobacteria?
Methodological Answer: Follow Nagoya Protocol for access/benefit-sharing. Obtain permits for bioprospecting in protected areas. For endemic species, collaborate with local institutions to ensure equitable resource use .
Q. How can computational chemistry enhance this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
